1-Sec-butyl-5-oxopyrrolidine-3-carboxylic acid
Description
1-Sec-butyl-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 5-oxo group, a carboxylic acid substituent at position 3, and a sec-butyl group at the nitrogen atom (position 1).
Properties
IUPAC Name |
1-butan-2-yl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-6(2)10-5-7(9(12)13)4-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAITVSZLBIGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CC(CC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Sec-butyl-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine and sec-butyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
1-Sec-butyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
The structure of 1-sec-butyl-5-oxopyrrolidine-3-carboxylic acid features a pyrrolidine ring with a butyl group and a carboxylic acid functional group, which contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry
1-Sec-butyl-5-oxopyrrolidine-3-carboxylic acid has shown promise in medicinal chemistry, particularly as a potential inhibitor for various enzymes. Notably, research has indicated its effectiveness in inhibiting BACE-1 (beta-secretase 1), an enzyme implicated in Alzheimer's disease. A study demonstrated that derivatives of 5-oxo-pyrrolidine-3-carboxylic acid exhibited significant inhibitory activity against BACE-1 through directed C(sp3)-H activation methods, highlighting the compound's relevance in neurodegenerative disease research .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, enabling chemists to explore new pathways for drug synthesis. The ability to modify the pyrrolidine ring and carboxylic acid group opens up avenues for creating compounds with enhanced biological activity or specificity .
Recent studies have focused on evaluating the cytotoxic effects of 1-sec-butyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives on cancer cell lines. For instance, compounds derived from this acid were tested against RPMI 8226 cells (a human multiple myeloma cell line) using MTT assays to determine their IC50 values. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapeutics .
Case Study: BACE-1 Inhibition
A comprehensive study published in 2024 explored the inhibition of BACE-1 by various derivatives of 5-oxo-pyrrolidine-3-carboxylic acid. The research highlighted the structure-activity relationship (SAR) of these compounds, demonstrating that modifications to the substituents on the pyrrolidine ring significantly impacted their inhibitory efficacy. The most promising derivatives showed IC50 values below 100 µM, indicating strong potential for further development into therapeutic agents for Alzheimer's disease .
Case Study: Cytotoxicity Against Cancer Cells
Another study investigated the cytotoxic properties of 1-sec-butyl-5-oxopyrrolidine-3-carboxylic acid against different cancer cell lines. The findings revealed that specific structural modifications enhanced the compound's ability to induce apoptosis in cancer cells. The research emphasized the importance of hydrophobic substituents in increasing biological activity, thereby guiding future synthesis efforts aimed at optimizing therapeutic effects .
Mechanism of Action
The mechanism of action of 1-Sec-butyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The primary structural distinction among 5-oxopyrrolidine-3-carboxylic acid derivatives lies in the substituent at position 1. Key analogs and their properties are summarized below:
*Calculated based on methyl ester precursor ().
Key Observations:
- Electron-Withdrawing Groups : Chloro or bromo substituents increase acidity of the carboxylic acid, affecting binding to biological targets .
Biological Activity
1-Sec-butyl-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, receptor interactions, and anticancer properties, supported by various research findings and case studies.
1-Sec-butyl-5-oxopyrrolidine-3-carboxylic acid is characterized by its pyrrolidine ring structure, which is known to influence its biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which may alter its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in lipid signaling pathways, which are crucial in cancer progression .
- Receptor Modulation : It interacts with receptors such as NMDA receptors, demonstrating the ability to modulate calcium signaling in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-sec-butyl-5-oxopyrrolidine-3-carboxylic acid:
- In Vitro Studies : The compound was tested on various cancer cell lines, including A549 (lung adenocarcinoma) and murine hepatocellular carcinoma (HCC) cells. It showed significant cytotoxic effects, with IC50 values indicating potent activity against these cancer types .
Case Studies
- Augmentation of Drug Efficacy : In murine models, 1-sec-butyl-5-oxopyrrolidine-3-carboxylic acid enhanced the efficacy of sorafenib, an anticancer drug. The compound modulated cPLA2 activation-dependent lipid signaling pathways and downregulated ABC transporter expression, which is often associated with multidrug resistance in tumors .
- Receptor Interaction Studies : In vitro experiments demonstrated that the compound inhibited NMDA receptor activation in HCC cells, suggesting a potential role in reducing cancer cell proliferation through receptor antagonism .
Pharmacokinetics
Pharmacokinetic studies indicate that 1-sec-butyl-5-oxopyrrolidine-3-carboxylic acid has a favorable profile for absorption and distribution in vivo. Key parameters such as maximum concentration (Cmax), time to reach Cmax (tmax), and elimination half-life (t½) were evaluated after administration in murine models .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-sec-butyl-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of precursors such as substituted aldehydes (e.g., sec-butyl derivatives) and pyrrolidine-2,5-dione under acidic conditions. For example, analogous routes for structurally similar compounds involve HCl as a catalyst at elevated temperatures (~80–100°C) to drive the reaction to completion .
- Key Variables : Temperature, solvent polarity, and catalyst type (e.g., protic vs. Lewis acids) significantly impact yield. For instance, HCl-catalyzed reactions may favor faster kinetics but risk side reactions like ester hydrolysis if carboxylate protection is not optimized .
Q. Which spectroscopic techniques are most effective for characterizing 1-sec-butyl-5-oxopyrrolidine-3-carboxylic acid?
- Analytical Workflow :
- NMR : H and C NMR confirm the pyrrolidine ring conformation and substituent positions. The carboxylic acid proton typically appears as a broad singlet (~δ 12 ppm), while the sec-butyl group shows characteristic splitting patterns .
- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) ensures purity (>95%) and monitors degradation products during stability studies .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) and detects trace impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?
- Experimental Design :
- DoE Approach : Use a factorial design to evaluate temperature, catalyst concentration, and solvent (e.g., toluene vs. DMF). For example, higher temperatures (>100°C) may accelerate cyclization but promote decarboxylation, necessitating a balance .
- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track intermediate formation in real time, reducing batch failures .
Q. How do structural modifications (e.g., substituent variations) affect the compound’s biological activity?
- Structure-Activity Relationship (SAR) Strategies :
- Comparative Analysis : Replace the sec-butyl group with other alkyl/aryl groups (e.g., benzyl, isopropyl) and assess changes in solubility, logP, and target binding (e.g., enzyme inhibition assays). For example, fluorinated analogs (e.g., 1-(3-fluorophenyl) derivatives) showed enhanced metabolic stability in vitro .
- Computational Modeling : Docking studies with pyrrolidine-based inhibitors reveal that bulky substituents (like sec-butyl) may sterically hinder binding to flat active sites, guiding rational design .
Q. How should researchers resolve contradictions in spectral data or biological assay results?
- Data Discrepancy Analysis :
- Reproducibility Checks : Confirm NMR assignments using 2D techniques (COSY, HSQC) to rule out solvent artifacts or tautomerism. For instance, keto-enol tautomerism in the oxopyrrolidine ring can lead to misinterpreted H signals .
- Biological Replicates : Repeat cell-based assays with controlled pH (carboxylic acid deprotonation affects permeability) and use orthogonal assays (e.g., SPR vs. fluorescence) to validate target engagement .
Methodological Considerations
Q. What strategies improve the stability of 1-sec-butyl-5-oxopyrrolidine-3-carboxylic acid in aqueous buffers?
- Formulation Insights :
- pH Adjustment : Store solutions at pH 4–6 to protonate the carboxylic acid, reducing nucleophilic attack on the lactam ring.
- Lyophilization : Lyophilize the compound as a sodium salt to enhance shelf life, with stability studies showing <5% degradation over 6 months at −20°C .
Q. Which databases or computational tools are recommended for predicting physicochemical properties?
- Resources :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
